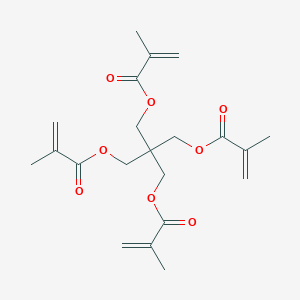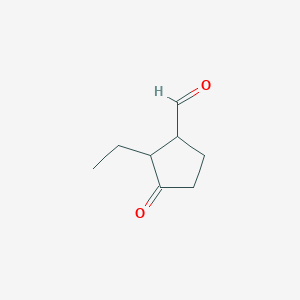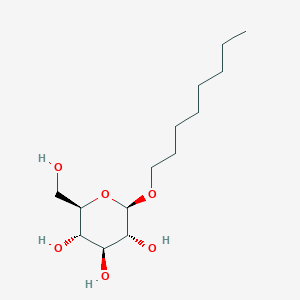![molecular formula C10H8Cl2N2O4S2 B048910 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-90-0](/img/structure/B48910.png)
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the class of benzothiadiazine derivatives. It is commonly referred to as CTD or Carboxyethylthio-CTD. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of CTD is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Additionally, CTD has been shown to modulate the immune system, leading to its potential use in immunotherapy.
Biochemical and Physiological Effects:
CTD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the treatment of infections. Additionally, CTD has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CTD in lab experiments is its low toxicity and high solubility in water. Additionally, CTD is relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations of using CTD in lab experiments is its limited stability in certain conditions, which may affect its activity.
Zukünftige Richtungen
There are several potential future directions for research on CTD. One potential direction is to further investigate its potential use in immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CTD and its potential use in the treatment of various diseases. Furthermore, there is potential for the development of new derivatives of CTD with enhanced properties for use in scientific research.
Synthesemethoden
The synthesis of 3-[(2-Carboxyethyl)thio]-6,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-amino-5-chlorobenzoic acid with thioacetic acid followed by chlorination with phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
CTD has been shown to have potential applications in various scientific research fields. It has been studied for its antimicrobial, antifungal, and antiviral properties. Additionally, CTD has been shown to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
124802-90-0 |
|---|---|
Molekularformel |
C10H8Cl2N2O4S2 |
Molekulargewicht |
355.2 g/mol |
IUPAC-Name |
3-[(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S2/c11-5-3-7-8(4-6(5)12)20(17,18)14-10(13-7)19-2-1-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
PMAPJEGNCXSGPZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)


![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)
![Oxirane, 2-[(4-nitrophenoxy)methyl]-, (2S)-](/img/structure/B48839.png)



![2-Azabicyclo[3.3.0]octane-3-carboxylic acid](/img/structure/B48851.png)



